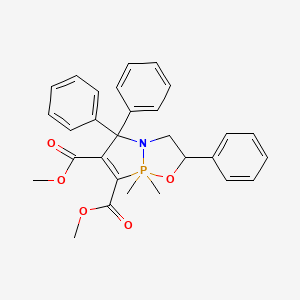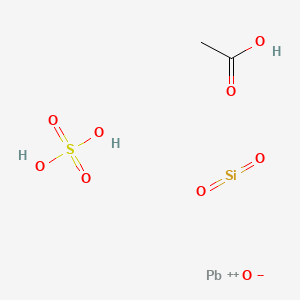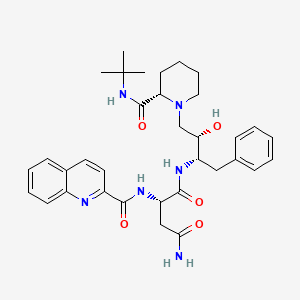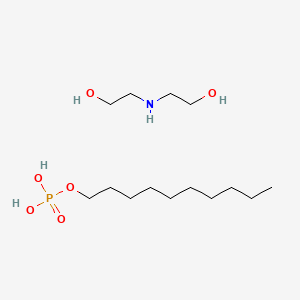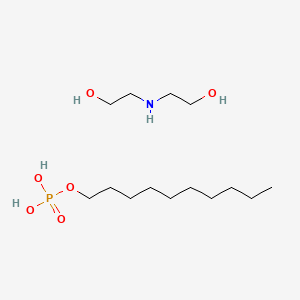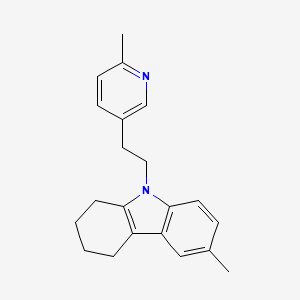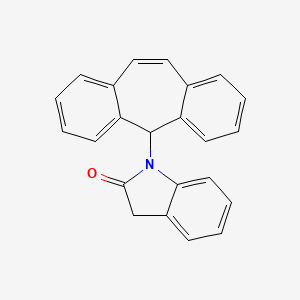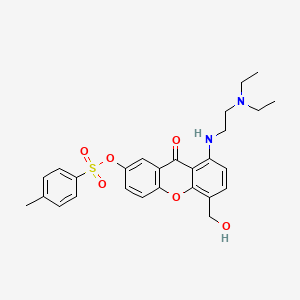
9H-Xanthen-9-one, 1-((2-(diethylamino)ethyl)amino)-4-(hydroxymethyl)-7-(((4-methylphenyl)sulfonyl)oxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9H-Xanthen-9-one, 1-((2-(diethylamino)ethyl)amino)-4-(hydroxymethyl)-7-(((4-methylphenyl)sulfonyl)oxy)-: is a complex organic compound that belongs to the xanthene family. Xanthenes are known for their diverse applications in various fields, including chemistry, biology, and medicine. This particular compound is characterized by its unique structure, which includes a xanthene core, a diethylaminoethyl group, a hydroxymethyl group, and a methylphenylsulfonyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Xanthen-9-one, 1-((2-(diethylamino)ethyl)amino)-4-(hydroxymethyl)-7-(((4-methylphenyl)sulfonyl)oxy)- typically involves multiple steps:
Formation of the Xanthene Core: The xanthene core can be synthesized through the condensation of resorcinol with phthalic anhydride under acidic conditions.
Introduction of the Diethylaminoethyl Group: The diethylaminoethyl group can be introduced via a nucleophilic substitution reaction using diethylamine and an appropriate leaving group.
Addition of the Hydroxymethyl Group: The hydroxymethyl group can be added through a hydroxymethylation reaction, often using formaldehyde as the reagent.
Attachment of the Methylphenylsulfonyl Group: The methylphenylsulfonyl group can be attached via a sulfonylation reaction using 4-methylbenzenesulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can occur at the xanthene core, potentially leading to the formation of reduced xanthene derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the diethylaminoethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids and aldehydes.
Reduction: Reduced xanthene derivatives.
Substitution: Various substituted xanthenes depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound is used as a fluorescent dye due to its ability to emit light upon excitation. It is also used as a reagent in various organic synthesis reactions.
Biology
In biological research, the compound is used as a fluorescent marker for imaging and tracking biological molecules and processes. Its fluorescence properties make it valuable in techniques such as fluorescence microscopy and flow cytometry.
Medicine
In medicine, the compound has potential applications in diagnostic imaging and as a therapeutic agent. Its ability to selectively bind to certain biological targets makes it useful in the development of targeted therapies.
Industry
In the industrial sector, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it valuable in the manufacture of high-performance materials.
作用机制
The mechanism of action of 9H-Xanthen-9-one, 1-((2-(diethylamino)ethyl)amino)-4-(hydroxymethyl)-7-(((4-methylphenyl)sulfonyl)oxy)- involves its interaction with specific molecular targets. The diethylaminoethyl group allows the compound to interact with biological membranes, while the hydroxymethyl and methylphenylsulfonyl groups contribute to its binding affinity and specificity. The xanthene core is responsible for its fluorescent properties, which are utilized in various applications.
相似化合物的比较
Similar Compounds
Fluorescein: Another xanthene derivative used as a fluorescent dye.
Rhodamine: A xanthene-based compound with similar fluorescent properties.
Eosin: A xanthene dye used in histology and cytology.
Uniqueness
Compared to these similar compounds, 9H-Xanthen-9-one, 1-((2-(diethylamino)ethyl)amino)-4-(hydroxymethyl)-7-(((4-methylphenyl)sulfonyl)oxy)- is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its combination of a diethylaminoethyl group, hydroxymethyl group, and methylphenylsulfonyl group makes it particularly versatile in various applications.
属性
CAS 编号 |
86456-21-5 |
|---|---|
分子式 |
C27H30N2O6S |
分子量 |
510.6 g/mol |
IUPAC 名称 |
[8-[2-(diethylamino)ethylamino]-5-(hydroxymethyl)-9-oxoxanthen-2-yl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C27H30N2O6S/c1-4-29(5-2)15-14-28-23-12-8-19(17-30)27-25(23)26(31)22-16-20(9-13-24(22)34-27)35-36(32,33)21-10-6-18(3)7-11-21/h6-13,16,28,30H,4-5,14-15,17H2,1-3H3 |
InChI 键 |
QFLKRNMJXQIZEE-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCNC1=C2C(=C(C=C1)CO)OC3=C(C2=O)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


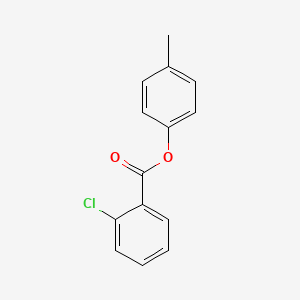

![1,5-Naphthalenedisulfonic acid, 2-[[8-[[4-[bis[2-[(2-chloroethyl)sulfonyl]ethyl]amino]-6-chloro-1,3,5-triazin-2-yl]amino]-1-hydroxy-3,6-disulfo-2-naphthalenyl]azo]-](/img/structure/B12798917.png)

